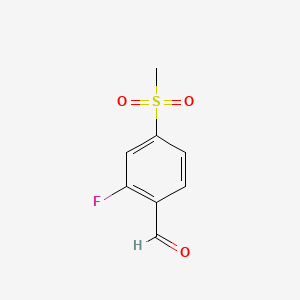

2-Fluoro-4-(methylsulfonyl)benzaldehyde

Description

Properties

IUPAC Name |

2-fluoro-4-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWRYLZWVVZZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-11-5 | |

| Record name | 2-Fluoro-4-(methylsulphonyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylsulfonyl)benzaldehyde is a fluorinated benzaldehyde derivative that serves as a key intermediate in organic synthesis. Its unique molecular structure, featuring both a fluoro group and a methylsulfonyl moiety, imparts distinct chemical properties that make it a valuable building block in the development of pharmaceuticals and other fine chemicals.[1] The presence of the electron-withdrawing fluoro and methylsulfonyl groups enhances the reactivity of the aldehyde functional group, facilitating its participation in a variety of chemical reactions.[1] This document provides a comprehensive overview of the known physical properties of this compound.

Chemical Identity

There appears to be a discrepancy in the publicly available information regarding the primary CAS number for this compound. Multiple suppliers associate it with both 1197193-11-5 [2] and 86156-12-1 .[1] Researchers are advised to verify the CAS number with their specific supplier.

-

IUPAC Name: this compound

-

Synonyms: 2-Fluoro-4-methylsulfonylbenzaldehyde, 4-(Methylsulfonyl)-2-fluorobenzaldehyde[1]

-

Molecular Formula: C₈H₇FO₃S[1]

Physical Properties

The following table summarizes the available physical and chemical properties of this compound. It should be noted that key quantitative data such as melting point, boiling point, density, and solubility are not consistently reported in publicly available literature and supplier specifications.

| Property | Value | Source(s) |

| Molecular Weight | 202.20 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | ≥96% | [2] |

| Storage Conditions | Sealed and preserved in an inert atmosphere at 2-8°C. | [2] |

| Hazard | Irritant | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the cited resources. The determination of properties such as melting point, boiling point, and solubility would follow standard laboratory procedures as outlined in established pharmacopeias and chemical analysis handbooks.

Role in Chemical Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its functional groups allow for a variety of subsequent chemical transformations.

Caption: Synthetic utility of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest that this compound has direct biological activity or is involved in specific signaling pathways. Its primary role is that of a precursor molecule in the synthesis of biologically active compounds.

Conclusion

This compound is a chemical intermediate with well-defined molecular characteristics but limited publicly available data on its quantitative physical properties. Researchers should exercise due diligence in sourcing this compound, paying particular attention to the conflicting CAS numbers. The information provided herein serves as a foundational guide for professionals in the fields of chemical research and drug development.

References

An In-Depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Chemical Name: 2-Fluoro-4-(methylsulfonyl)benzaldehyde CAS Number: 1197193-11-5 Molecular Formula: C₈H₇FO₃S Molecular Weight: 202.20 g/mol

Structure:

Physical and Chemical Properties:

| Property | Value | Reference |

| Appearance | White powder | [1] |

| Purity | ≥98% | [2] |

| Storage | Sealed and preserved | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be devised based on established chemical transformations for analogous compounds. A common approach involves the oxidation of a corresponding methylthio-substituted precursor.

A potential synthetic pathway could start from 2-fluoro-4-bromobenzaldehyde. This starting material can undergo a nucleophilic substitution reaction with sodium thiomethoxide to introduce the methylthio group, followed by oxidation to the methylsulfonyl group.

Logical Workflow for a Potential Synthesis:

Caption: Potential synthetic workflow for this compound.

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on the analysis of structurally similar compounds, a predicted spectroscopic profile can be outlined.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group.

-

Aldehydic proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 10.0 ppm, due to the deshielding effect of the carbonyl group.

-

Aromatic protons: The three aromatic protons will exhibit complex splitting patterns (doublet of doublets, etc.) in the aromatic region (δ 7.5-8.5 ppm) due to coupling with each other and with the fluorine atom. The proton ortho to the fluorine and aldehyde groups will likely be the most deshielded.

-

Methyl protons (-SO₂CH₃): A sharp singlet is expected in the upfield region, around δ 3.1 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.

-

Carbonyl carbon (C=O): A signal in the highly deshielded region, around δ 190 ppm.

-

Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 120-165 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant. Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

-

Methyl carbon (-SO₂CH₃): A signal in the upfield region, around δ 45 ppm.

IR (Infrared) Spectroscopy:

The IR spectrum is expected to display characteristic absorption bands for the functional groups present in the molecule.

-

C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

-

S=O stretch (sulfonyl): Two strong absorption bands are expected, one asymmetric and one symmetric, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

-

C-F stretch: A strong absorption band in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands of varying intensity in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

MS (Mass Spectrometry):

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 202. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO), the methyl group (-CH₃) from the sulfonyl moiety, and potentially sulfur dioxide (-SO₂).

Applications in Drug Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a fluorine atom and a methylsulfonyl group can impart desirable properties to drug candidates.

-

Fluorine: The incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[3]

-

Methylsulfonyl Group: This electron-withdrawing group can influence the electronic properties of the molecule, potentially affecting its reactivity and biological activity.[4] It can also participate in hydrogen bonding interactions with biological targets.

Derivatives of substituted benzaldehydes have been investigated for a range of biological activities, including as inhibitors of enzymes like aldehyde dehydrogenase (ALDH) and tyrosinase, and for their potential in treating diseases such as Alzheimer's.[5][6]

Potential Biological Signaling Pathway Involvement

While no specific signaling pathways have been directly linked to this compound in the available literature, substituted benzaldehydes are known to modulate various cellular pathways. For instance, some benzaldehyde derivatives have been shown to exhibit anti-inflammatory effects by suppressing the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[7] The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.

Illustrative MAPK Signaling Pathway:

Caption: A simplified diagram of the MAPK signaling pathway.

Experimental Protocols

As a specific synthesis protocol for this compound is not available, a general procedure for a key transformation, such as the oxidation of a thioether to a sulfone, is provided for illustrative purposes.

General Protocol for Thioether Oxidation to Sulfone:

Materials:

-

Substituted (methylthio)benzaldehyde derivative

-

m-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (or other suitable eluents)

Procedure:

-

Dissolve the substituted (methylthio)benzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the oxidizing agent (e.g., m-CPBA, 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfone product.

-

Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

References

- 1. This compound, CasNo.1197193-11-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides a detailed synthesis protocol, and explores its potential biological activities, with a focus on its role as a putative enzyme inhibitor.

Core Compound Properties

This compound is a substituted aromatic aldehyde featuring a fluorine atom and a methylsulfonyl group. These functional groups are known to modulate the electronic and steric properties of the molecule, influencing its reactivity and biological interactions.

| Property | Value |

| Molecular Formula | C₈H₇FO₃S |

| Molecular Weight | 202.2 g/mol |

| Appearance | Solid (typical) |

| CAS Number | 1197193-11-5 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a composite of established synthetic methodologies for related compounds, providing a reliable pathway to the target molecule.

Step 1: Bromination of 4-Fluorobenzaldehyde

This initial step introduces a bromine atom at the ortho-position to the fluorine, creating a key intermediate for subsequent functionalization.

Experimental Protocol:

-

Suspend powdered aluminum trichloride (AlCl₃) in dry dichloromethane (CH₂Cl₂).

-

Cool the suspension to 0°C.

-

Slowly add 4-fluorobenzaldehyde to the stirred suspension, maintaining the temperature below 10°C.

-

After the addition is complete, add bromine (Br₂) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Separate the organic layer, wash with a solution of sodium metabisulfite to remove excess bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 2-bromo-4-fluorobenzaldehyde.

Step 2: Thioether Formation via Nucleophilic Aromatic Substitution

The bromine atom is displaced by a methylthiolate group to form the corresponding thioether.

Experimental Protocol:

-

Dissolve 2-bromo-4-fluorobenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium thiomethoxide (NaSMe) to the solution.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-fluoro-4-(methylthio)benzaldehyde.

Step 3: Oxidation of the Thioether to the Sulfone

The final step involves the oxidation of the methylthio group to the methylsulfonyl group.

Experimental Protocol:

-

Dissolve 2-fluoro-4-(methylthio)benzaldehyde in a suitable solvent such as acetic acid or dichloromethane.

-

Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to the solution. The use of a catalyst like sulfuric acid may be necessary with hydrogen peroxide.

-

Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) if excess oxidant is present.

-

Extract the product into an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported in the public domain, its structural motifs suggest potential interactions with biological targets, particularly enzymes.

Aldehyde Dehydrogenase (ALDH) Inhibition

The benzaldehyde core structure is a common feature in substrates and inhibitors of aldehyde dehydrogenases (ALDHs).[1] The methylsulfonyl group, being a strong electron-withdrawing group, can influence the reactivity of the aldehyde and its interaction with the enzyme's active site. Compounds containing sulfone moieties have been investigated as potent inhibitors of ALDH.[1] Inhibition of specific ALDH isozymes is a therapeutic strategy in various diseases, including cancer.

Proposed Mechanism of Action:

It is hypothesized that this compound could act as a competitive or non-competitive inhibitor of ALDH. The aldehyde group would likely bind to the active site, and the fluoro and methylsulfonyl substituents would interact with surrounding amino acid residues, potentially leading to a stable enzyme-inhibitor complex.

Caption: Putative inhibitory action on Aldehyde Dehydrogenase.

Experimental Protocol: ALDH Inhibition Assay

To evaluate the inhibitory potential of this compound against a specific ALDH isozyme, a standard in vitro enzyme activity assay can be performed.

Materials:

-

Purified ALDH enzyme (e.g., ALDH1A1, ALDH2)

-

NAD⁺ (cofactor)

-

Aldehyde substrate (e.g., propionaldehyde, retinaldehyde)

-

Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer or fluorometer capable of measuring NADH production (absorbance at 340 nm or fluorescence Ex/Em ~340/460 nm)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD⁺, and the ALDH enzyme in each well of the microplate.

-

Add varying concentrations of this compound to the test wells. Include a control well with DMSO only (no inhibitor).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.

-

Immediately begin monitoring the increase in absorbance or fluorescence over time, which corresponds to the rate of NADH production.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the percent inhibition relative to the control and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Summary and Future Directions

This compound is a synthetically accessible compound with physicochemical properties that make it an interesting candidate for biological screening. Its structural features suggest a potential role as an enzyme inhibitor, particularly targeting aldehyde dehydrogenases. The provided synthesis and assay protocols offer a framework for researchers to produce and evaluate this compound. Future studies should focus on the experimental validation of its biological activity, determination of its mechanism of action, and exploration of its structure-activity relationship to guide the development of more potent and selective therapeutic agents.

References

Starting Materials for the Synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic pathway for the preparation of 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of a direct, documented synthetic route, this guide proposes a robust two-step synthesis. The first step involves the formation of the key intermediate, 2-fluoro-4-(methylthio)benzaldehyde, followed by its oxidation to the final product. This document details the proposed experimental protocols, presents quantitative data from analogous reactions to estimate yields and purity, and includes workflow diagrams to visually represent the synthetic process.

Introduction

This compound is an important aromatic aldehyde derivative incorporating both a fluorine atom and a methylsulfonyl group. These functional groups are prevalent in a wide range of biologically active molecules, contributing to modified electronic properties, enhanced metabolic stability, and improved binding affinity to biological targets. The strategic placement of the fluorine at the ortho position to the aldehyde and the methylsulfonyl group at the para position makes it a valuable synthon for the synthesis of complex organic molecules in drug discovery and materials science. This guide outlines a feasible and efficient synthetic approach to this compound, addressing the current gap in readily available, detailed synthetic procedures.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process:

-

Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde (Intermediate 1) : This key intermediate can be synthesized from commercially available starting materials.

-

Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde : The methylthio group of the intermediate is selectively oxidized to the corresponding methylsulfonyl group to yield the final product.

The overall synthetic workflow is depicted below:

A Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzaldehyde: A Key Building Block in Targeted Protein Degradation

IUPAC Name: 2-Fluoro-4-(methylsulfonyl)benzaldehyde

This technical guide provides an in-depth overview of this compound, a crucial chemical intermediate for researchers, scientists, and drug development professionals. The document details its physicochemical properties, a comprehensive synthesis protocol, and its significant application in the development of advanced therapeutics, particularly in the field of targeted protein degradation.

Physicochemical Properties

This compound is a white powder at room temperature. Its chemical structure combines a benzaldehyde core with a fluorine atom and a methylsulfonyl group, which impart unique reactivity and properties exploited in medicinal chemistry.[1] The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the methylsulfonyl group increases polarity and solubility.[2]

| Property | Value | Reference |

| CAS Number | 1197193-11-5 | [1][3] |

| Molecular Formula | C₈H₇FO₃S | [3] |

| Molecular Weight | 202.20 g/mol | [3] |

| Appearance | White powder | [1] |

| Purity | ≥99% | [1] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis of this compound

Application in Targeted Protein Degradation: Synthesis of SMARCA2 Degraders

This compound has emerged as a valuable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[5] This compound is particularly relevant in the development of degraders for SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2), a key protein in chromatin remodeling.

In cancers with a mutation in the SMARCA4 gene, the cells become dependent on its paralog, SMARCA2, for survival. This creates a synthetic lethal relationship, making the selective degradation of SMARCA2 a promising therapeutic strategy for these tumors.[6][7][8]

The aldehyde functional group of this compound allows for its incorporation into the linker or the target-binding moiety of a PROTAC. A general workflow for the synthesis of a VHL-based PROTAC, a common type of PROTAC that recruits the von Hippel-Lindau E3 ligase, often starts with a benzaldehyde derivative.[9]

Caption: General workflow for the incorporation of this compound into a PROTAC.

Signaling Pathways Modulated by SMARCA2 Degradation

The degradation of SMARCA2 in SMARCA4-deficient cancer cells has significant downstream effects on cellular signaling pathways that control cell proliferation and survival. Proteomics studies have shown that the degradation of SMARCA2 leads to the downregulation of proteins involved in the cell cycle and DNA replication pathways .[6] Furthermore, the degradation of SMARCA2 has been shown to modulate the YAP signaling pathway , a critical regulator of cell growth and apoptosis.[10]

Caption: Signaling cascade following SMARCA2 degradation by a PROTAC.

Experimental Protocols

The development and characterization of SMARCA2 degraders derived from this compound rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol 1: Western Blotting for SMARCA2 Degradation

This protocol is used to quantify the reduction of SMARCA2 protein levels in cells following treatment with a PROTAC.

Materials:

-

Cell culture reagents

-

SMARCA2-targeting PROTAC

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SMARCA2 and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at a suitable density and treat with various concentrations of the SMARCA2 PROTAC for a specified time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay and normalize all samples to the same concentration.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for SMARCA2 and the loading control. Normalize the SMARCA2 signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[11]

Caption: Workflow for Western Blot analysis of SMARCA2 degradation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of the PROTAC to SMARCA2 within intact cells by measuring changes in the protein's thermal stability.

Materials:

-

Cell culture reagents

-

SMARCA2-targeting PROTAC

-

PBS

-

Thermal cycler

-

Lysis buffer

-

Equipment for protein detection (e.g., Western Blot setup)

Procedure:

-

Cell Treatment: Treat cells with the PROTAC or vehicle control.

-

Heat Treatment: Aliquot the treated cells into PCR tubes and heat them at a range of temperatures in a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated proteins.

-

Detection: Analyze the amount of soluble SMARCA2 in the supernatant at each temperature using Western Blotting as described in Protocol 1.

-

Analysis: Plot the amount of soluble SMARCA2 as a function of temperature to generate a melting curve. A shift in the melting curve for PROTAC-treated cells compared to control cells indicates target engagement.[11]

References

- 1. This compound, CasNo.1197193-11-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1197193-11-5|this compound|BLD Pharm [bldpharm.com]

- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preludetx.com [preludetx.com]

- 7. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]

- 8. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

Technical Guide: 2-Fluoro-4-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylsulfonyl)benzaldehyde is a fluorinated aromatic aldehyde containing a sulfonyl group. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the sulfonyl moiety. The high electronegativity of fluorine can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, potentially enhancing its biological activity and pharmacokinetic profile. The methylsulfonyl group can act as a hydrogen bond acceptor and influence the solubility and crystal packing of the compound. This technical guide provides a summary of the available information on this compound, including its chemical structure, properties, a proposed synthetic route, and a discussion of its potential applications in research and development.

Chemical Structure and Properties

The Simplified Molecular Input Line Entry System (SMILES) notation provides a linear representation of the chemical structure of this compound.

SMILES Notation: O=CC1=CC=C(S(=O)(C)=O)C=C1F[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H7FO3S | [2] |

| Molecular Weight | 202.2 g/mol | [2] |

| CAS Number | 1197193-11-5 | [2] |

Synthesis Pathway

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde

This step involves a nucleophilic aromatic substitution reaction.

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-fluorobenzaldehyde in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add sodium methanethiolate to the solution. The reaction is typically carried out at an elevated temperature to facilitate the substitution.

-

Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-4-(methylthio)benzaldehyde.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the oxidation of the thioether to a sulfone.

-

Reaction Setup: Dissolve the 2-fluoro-4-(methylthio)benzaldehyde obtained from the previous step in a suitable solvent, such as acetic acid or a mixture of acetic acid and water.

-

Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide, slowly to the solution. The reaction may be exothermic and may require cooling to maintain a specific temperature range.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the complete conversion of the starting material.

-

Work-up and Isolation: Once the reaction is complete, the product can be isolated by pouring the reaction mixture into cold water, which should precipitate the solid sulfone. The precipitate is then collected by filtration, washed with water, and dried.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Biological Activity and Applications

As of the current date, there is no specific quantitative data or detailed studies on the biological activity or signaling pathway of this compound in the public domain. However, the structural motifs present in this molecule are found in various biologically active compounds.

The benzaldehyde functional group is a versatile precursor for the synthesis of a wide range of chemical entities, including Schiff bases, chalcones, and other heterocyclic compounds that have shown a broad spectrum of biological activities. Furthermore, the incorporation of a fluorine atom can significantly influence the pharmacological properties of a molecule.

Drug Discovery and Development Workflow

The general workflow for investigating a new chemical entity like this compound in a drug discovery context is outlined below.

Caption: A generalized workflow for drug discovery and development.

Given its structure, this compound could serve as a valuable building block for creating libraries of novel compounds for screening against various biological targets. Researchers in drug development may find this compound to be a useful starting material for the synthesis of potential therapeutic agents.

References

A Scientist's Field Guide to 2-Fluoro-4-(methylsulfonyl)benzaldehyde: From Sourcing to Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a seemingly simple aromatic aldehyde, embodies this principle. It serves as a high-value intermediate, providing a unique combination of functionalities that medicinal chemists leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5]

The presence of a fluorine atom can significantly enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its target protein.[2][6][7][8] Simultaneously, the methylsulfonyl group, a polar and stable moiety, can improve solubility, act as a hydrogen bond acceptor to enhance target engagement, and block sites of metabolism, thereby prolonging a drug's duration of action.[3][9][10] This guide provides an in-depth analysis of this critical reagent, from navigating the commercial supplier landscape to its practical application in synthesis, empowering researchers to make informed decisions in their discovery programs.

Part 1: Navigating the Commercial Landscape: Supplier Selection and Quality Control

The success of any synthetic campaign begins with high-quality starting materials. For a specialized reagent like this compound, selecting a reliable supplier is a critical first step. The market offers a range of options, from large, well-established chemical suppliers to smaller, specialized custom synthesis labs.

Key Considerations for Supplier Evaluation:

-

Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with detailed information on the purity of the compound, typically determined by HPLC and/or NMR spectroscopy. Scrutinize the CoA for the presence of any process-related impurities, which could potentially interfere with subsequent reactions.

-

Batch-to-Batch Consistency: For long-term research projects or drug development campaigns, ensuring consistency between different batches of the reagent is paramount. Inquire about the supplier's quality control processes and their ability to provide material from the same batch for larger orders.

-

Availability and Lead Times: Assess the supplier's stock levels and typical lead times. For time-sensitive projects, a supplier with readily available material is preferable. Some suppliers may offer custom synthesis services for larger quantities, which will have longer lead times.

-

Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource, providing insights into the compound's stability, solubility, and handling requirements.

Representative Commercial Suppliers:

| Supplier | Typical Purity | Common Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥98% | 1g, 5g, Custom | Extensive documentation and technical support. Often provides material for early-stage research. |

| ProcessPointChemicals | Varies | Bulk quantities | A distributor that can source from various manufacturers, potentially offering competitive pricing for larger scales.[4] |

| ChemUniverse, Inc. | Varies | Bulk and custom synthesis | Offers bulk quotes and custom synthesis options for specific needs.[11] |

| Biosynth | ≥98% | 1g, 5g, 10g | Focus on biologically relevant building blocks and intermediates. |

Disclaimer: This table is for informational purposes only and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence before making a purchase.

Part 2: The Role of this compound in Synthesis

The aldehyde functionality of this compound makes it a versatile precursor for a wide array of chemical transformations. Its reactivity is central to the construction of complex molecular architectures found in many pharmaceutical agents.

Common Synthetic Transformations:

-

Reductive Amination: The aldehyde can be readily converted to an amine through reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction for introducing the fluorinated, sulfonyl-containing phenyl ring onto a nitrogen-containing scaffold.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, converting the aldehyde into an alkene. This is a powerful method for extending carbon chains and creating precursors for further functionalization.

-

Aldol and Related Condensations: The aldehyde can participate in aldol reactions to form β-hydroxy carbonyl compounds, which are versatile intermediates for the synthesis of a variety of structures.

-

Formation of Heterocycles: The aldehyde group is a key handle for the construction of various heterocyclic ring systems, which are prevalent in drug molecules.

The strategic placement of the fluorine and methylsulfonyl groups often imparts desirable properties to the final compound. For instance, in the development of kinase inhibitors, these groups can form specific interactions within the ATP binding pocket, leading to enhanced potency and selectivity.

Part 3: A Representative Experimental Protocol: Reductive Amination

To illustrate the practical utility of this compound, a detailed, step-by-step protocol for a representative reductive amination reaction is provided below. This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Synthesis of N-benzyl-1-(2-fluoro-4-(methylsulfonyl)phenyl)methanamine

Objective: To synthesize the secondary amine product via reductive amination of this compound with benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen supply for inert atmosphere

-

TLC plates (silica gel)

-

Column chromatography supplies (silica gel, appropriate solvent system)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Addition of Amine: Add benzylamine (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes. This allows for the formation of the intermediate imine.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane. Add this slurry portion-wise to the reaction mixture over 10-15 minutes. Causality Note: Portion-wise addition helps to control the reaction exotherm and prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The reaction is complete when the starting aldehyde spot is no longer visible.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the pure N-benzyl-1-(2-fluoro-4-(methylsulfonyl)phenyl)methanamine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the reductive amination protocol.

Caption: Reductive Amination Workflow.

Conclusion

This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its strategic combination of a reactive aldehyde, a metabolically robust fluorine atom, and a polarity-modulating methylsulfonyl group makes it an ideal starting material for the synthesis of complex and biologically active molecules. By understanding the nuances of sourcing this key intermediate and appreciating its synthetic potential, researchers can accelerate their drug discovery efforts and more effectively design the next generation of therapeutics. Careful consideration of supplier quality and adherence to robust, well-validated synthetic protocols are essential for translating the potential of this unique molecule into tangible scientific progress.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Supplier & Distributor of CAS# 86156-12-1 [processpointchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemxyne.com [chemxyne.com]

- 8. inhancetechnologies.com [inhancetechnologies.com]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemuniverse.com [chemuniverse.com]

Spectroscopic and Structural Elucidation of 2-Fluoro-4-(methylsulfonyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the interplay of the electron-withdrawing aldehyde and methylsulfonyl groups and the electron-donating fluoro substituent, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This information is crucial for its unambiguous identification, purity assessment, and for understanding its reactivity in synthetic transformations.

Chemical Structure and Properties

The chemical structure of this compound is presented below, illustrating the key functional groups that govern its spectroscopic behavior.

Figure 1. Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇FO₃S |

| Molecular Weight | 202.20 g/mol |

| CAS Number | 1197193-11-5 |

| Appearance | White to off-white solid |

Spectroscopic Data

Due to the limited availability of experimentally derived spectra in public databases, the following data is a combination of predicted values based on the analysis of structurally related compounds and general spectroscopic principles. These predictions provide a reliable framework for the interpretation of experimental data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehydic-H | ~10.4 | d | ~2-3 | 1H |

| Aromatic-H (H-6) | ~8.1-8.2 | dd | J(H-F) ~7-8, J(H-H) ~8-9 | 1H |

| Aromatic-H (H-5) | ~7.9-8.0 | d | J(H-H) ~8-9 | 1H |

| Aromatic-H (H-3) | ~7.8-7.9 | dd | J(H-F) ~10-11, J(H-H) ~2 | 1H |

| Methyl-H (SO₂CH₃) | ~3.1 | s | - | 3H |

-

Aldehydic Proton: The proton of the aldehyde group is expected to appear as a doublet in the downfield region (around 10.4 ppm) due to coupling with the adjacent fluorine atom (⁴JHF).

-

Aromatic Protons: The three aromatic protons will appear as a complex set of multiplets due to both proton-proton and proton-fluorine couplings. The proton ortho to the aldehyde group (H-6) will likely be the most downfield of the aromatic signals.

-

Methyl Protons: The methyl protons of the sulfonyl group are expected to be a singlet in the upfield region (around 3.1 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will lead to C-F coupling, which can be observed in the proton-decoupled spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| C=O (Aldehyde) | ~188-190 | d, ~3-5 |

| C-F (C-2) | ~160-165 | d, ~250-260 |

| C-SO₂ (C-4) | ~140-145 | d, ~3-5 |

| C-CHO (C-1) | ~135-140 | d, ~2-4 |

| C-H (Aromatic) | ~125-135 | d, ~5-25 |

| C-H (Aromatic) | ~125-135 | d, ~5-25 |

| C-H (Aromatic) | ~115-120 | d, ~20-25 |

| SO₂CH₃ | ~45 | s |

-

Carbonyl Carbon: The aldehydic carbonyl carbon is expected to resonate at a significantly downfield chemical shift.

-

Aromatic Carbons: The aromatic carbons will show a range of chemical shifts, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. Other aromatic carbons will show smaller, through-bond C-F couplings.

-

Methyl Carbon: The methyl carbon of the sulfonyl group will appear at a characteristic upfield position.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aldehyde) | 2850-2820, 2750-2720 | Medium, characteristic double peak |

| C=O stretch (aldehyde) | 1710-1690 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |

| S=O stretch (sulfonyl) | 1350-1300, 1160-1120 | Strong, two bands |

| C-F stretch | 1250-1000 | Strong |

-

Key Diagnostic Peaks: The strong absorption band for the C=O stretch of the aldehyde, the characteristic two bands for the S=O stretch of the sulfonyl group, and the strong C-F stretch are key diagnostic peaks for confirming the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 202 | [M]⁺ (Molecular Ion) |

| 201 | [M-H]⁺ |

| 173 | [M-CHO]⁺ |

| 123 | [M-SO₂CH₃]⁺ |

| 95 | [C₆H₄F]⁺ |

-

Molecular Ion: The molecular ion peak is expected at m/z 202, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺). Cleavage of the methylsulfonyl group is also an expected fragmentation pathway.

Experimental Protocols

General Synthetic Workflow

Figure 2. A plausible synthetic workflow for this compound.

General Spectroscopic Analysis Protocol

-

Sample Preparation:

-

NMR: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

IR: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

-

Instrumentation and Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR: Record the IR spectrum on a Fourier-transform infrared (FTIR) spectrometer.

-

MS: Obtain the mass spectrum using a high-resolution mass spectrometer to confirm the elemental composition.

-

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural features of this compound. The predicted NMR, IR, and MS data serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this important chemical entity. Experimental verification of these predictions will further solidify our understanding of this molecule and facilitate its use in the development of new and innovative chemical technologies.

An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: A Molecule of Growing Interest

2-Fluoro-4-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde that has garnered increasing attention in the fields of medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom and a methylsulfonyl group on the benzene ring, render it a versatile building block for the synthesis of complex molecular architectures and novel therapeutic agents.

The fluorine atom, with its high electronegativity and small size, can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, enhancing metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the potent electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of both the aromatic ring and the aldehyde functionality. This guide provides a comprehensive overview of the reactivity profile of this compound, offering insights into its synthesis and key chemical transformations.

Molecular Structure and Electronic Properties

The reactivity of this compound is dictated by the interplay of its functional groups. The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. The fluorine atom and the methylsulfonyl group, both being strongly electron-withdrawing, exert a synergistic effect, profoundly influencing the molecule's reactivity in several ways:

-

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing groups pull electron density away from the carbonyl carbon, making it more electrophilic and, therefore, more susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in various synthetic transformations.

-

Activation of the Aromatic Ring: The aromatic ring is rendered electron-deficient, making it amenable to nucleophilic aromatic substitution (SNAr) reactions, particularly at the position ortho and para to the electron-withdrawing substituents.

-

Acidity of α-Protons: While the aldehyde itself lacks α-protons, this electronic feature is crucial when considering reactions of its derivatives.

Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established organic transformations, likely commencing from a readily available starting material like 1-bromo-3-fluorobenzene.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Key Reactions and Reactivity Profile

The unique electronic landscape of this compound gives rise to a rich and versatile reactivity profile.

Nucleophilic Addition to the Carbonyl Group

The highly electrophilic nature of the aldehyde carbonyl facilitates a range of nucleophilic addition reactions.

The aldehyde can be readily reduced to [2-fluoro-4-(methylsulfonyl)phenyl]methanol using standard reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation.[2][3]

| Reaction | Reagents and Conditions | Product | Anticipated Yield |

| Reduction | NaBH₄, Methanol, Room Temperature | [2-Fluoro-4-(methylsulfonyl)phenyl]methanol | >90% |

Experimental Protocol: Reduction with NaBH₄

-

Dissolve this compound (1.0 eq) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by recrystallization or column chromatography.

Carbon nucleophiles, such as Grignard reagents and organolithium compounds, readily add to the aldehyde to form secondary alcohols.

Condensation Reactions

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes.[4] this compound is an excellent substrate for this reaction, reacting with phosphorus ylides to form the corresponding stilbene derivatives.

| Ylide Type | Typical Base | Solvent | Expected Product Stereochemistry |

| Stabilized (e.g., R = CO₂Et) | Mild (e.g., Na₂CO₃) | DCM, THF | Predominantly (E)-alkene |

| Non-stabilized (e.g., R = alkyl) | Strong (e.g., n-BuLi) | THF, Ether | Predominantly (Z)-alkene |

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

-

To a solution of the stabilized phosphorus ylide (e.g., (triphenylphosphoranylidene)acetate) (1.1 eq) in dichloromethane (DCM), add a solution of this compound (1.0 eq) in DCM.

-

Stir the reaction mixture at room temperature until completion.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to separate the alkene product from triphenylphosphine oxide.

Caption: General workflow for a Wittig reaction.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[5] The enhanced electrophilicity of this compound makes it an ideal candidate for this reaction.[6]

| Active Methylene Compound | Catalyst | Solvent | Product Type |

| Malononitrile | Piperidine, NH₄OAc | Ethanol, Toluene | Dicyanovinyl derivative |

| Ethyl Cyanoacetate | Piperidine, NH₄OAc | Ethanol, Toluene | Cyanoacrylate derivative |

| Diethyl Malonate | Piperidine, NaOEt | Ethanol, Toluene | Malonic ester derivative |

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

-

Add a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the product by filtration and wash with cold ethanol.

-

If no precipitation occurs, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Oxidation to the Carboxylic Acid

The aldehyde can be oxidized to the corresponding 2-fluoro-4-(methylsulfonyl)benzoic acid using a variety of oxidizing agents. Potassium permanganate (KMnO₄) in a basic solution is a powerful and effective reagent for this transformation.[7]

Experimental Protocol: Oxidation with KMnO₄

-

Dissolve this compound in a mixture of t-butanol and water.

-

Add a solution of potassium permanganate (KMnO₄) dropwise at room temperature.

-

Stir the reaction mixture until the purple color of the permanganate has disappeared.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strong electron-withdrawing groups (fluoro and methylsulfonyl) ortho and para to each other makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in SNAr reactions, is expected to be displaced by a variety of nucleophiles.

| Nucleophile | Typical Conditions | Product |

| Amines (R₂NH) | Heat, with or without a base (e.g., K₂CO₃) | 2-(Dialkylamino)-4-(methylsulfonyl)benzaldehyde |

| Alkoxides (RO⁻) | NaH or K₂CO₃ in the corresponding alcohol | 2-Alkoxy-4-(methylsulfonyl)benzaldehyde |

| Thiolates (RS⁻) | NaH or K₂CO₃ in a polar aprotic solvent (e.g., DMF) | 2-(Alkylthio)-4-(methylsulfonyl)benzaldehyde |

Reaction Mechanism: SNAr

Sources

- 1. benchchem.com [benchchem.com]

- 2. Aldehyde - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. 2-Bromo-4-fluorobenzaldehyde|59142-68-6 - MOLBASE Encyclopedia [m.molbase.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 2-Fluoro-4-(methylsulfonyl)benzaldehyde, a key intermediate in pharmaceutical and fine chemical synthesis. Due to the limited availability of specific toxicological and environmental data for this compound, this guide incorporates information from safety data sheets and draws comparisons with structurally similar compounds, such as benzaldehyde and other substituted benzaldehydes, to provide a thorough safety profile.

Chemical Identification and Physical Properties

This compound is a fluorinated benzaldehyde derivative. The presence of the fluoro group and the methylsulfonyl group influences its reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 1197193-11-5 | [1] |

| Molecular Formula | C₈H₇FO₃S | |

| Molecular Weight | 202.20 g/mol | |

| Appearance | Solid |

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Toxicological Information

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust or vapors.[5]

-

Wash hands thoroughly after handling.[5]

-

Keep away from heat, sparks, and open flames.[6]

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.[7]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Small Spills

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9]

-

Collect: Carefully scoop up the absorbed material into a suitable container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills

-

Evacuate: Evacuate the laboratory and surrounding areas.

-

Alert: Notify your institution's emergency response team immediately.[10]

-

Isolate: Isolate the spill area and prevent entry.

-

Ventilate: If it is safe to do so, increase ventilation to the area.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or into the environment.

Experimental Protocols

While specific experimental protocols for the safety and handling of this exact compound are not published, the following general laboratory procedures should be strictly adhered to.

General Handling Protocol

-

Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

-

Work Area: Designate a specific area for handling, preferably within a chemical fume hood.

-

Dispensing: When weighing or transferring the solid, use a spatula and avoid creating dust.

-

Reactions: If used in a reaction, ensure the apparatus is properly assembled and vented to the fume hood.

-

Post-Handling: After use, securely close the container. Clean all equipment and the work area thoroughly.

-

Hand Washing: Wash hands with soap and water immediately after handling is complete.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive proper training and adhere to their institution's specific safety protocols. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

- 1. This compound Supplier & Distributor of CAS# 86156-12-1 [processpointchem.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. thesafetygeek.com [thesafetygeek.com]

- 5. artsci.usu.edu [artsci.usu.edu]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cams.ksu.edu.sa [cams.ksu.edu.sa]

- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 9. students.umw.edu [students.umw.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide on the Solubility of 2-Fluoro-4-(methylsulfonyl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Fluoro-4-(methylsulfonyl)benzaldehyde in organic solvents. Due to a lack of publicly available quantitative data, this document focuses on providing a framework for determining its solubility through established experimental protocols.

Introduction

This compound is a fluorinated aromatic aldehyde containing a sulfonyl group. Its structural features make it a compound of interest in medicinal chemistry and materials science, often serving as a building block in the synthesis of more complex molecules. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table reflects the current availability of this information. Researchers are encouraged to determine solubility experimentally based on their specific solvent and temperature requirements.

| Organic Solvent | Chemical Formula | Solubility (g/L) at 25°C |

| Acetone | C₃H₆O | Data Not Available |

| Acetonitrile | C₂H₃N | Data Not Available |

| Chloroform | CHCl₃ | Data Not Available |

| Dichloromethane (DCM) | CH₂Cl₂ | Data Not Available |

| Dimethylformamide (DMF) | C₃H₇NO | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data Not Available |

| Ethanol | C₂H₅OH | Data Not Available |

| Ethyl Acetate | C₄H₈O₂ | Data Not Available |

| Hexane | C₆H₁₄ | Data Not Available |

| Isopropanol | C₃H₈O | Data Not Available |

| Methanol | CH₃OH | Data Not Available |

| Tetrahydrofuran (THF) | C₄H₈O | Data Not Available |

| Toluene | C₇H₈ | Data Not Available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound.

The gravimetric method is a precise technique for quantifying the solubility of a solid in a solvent.[1][2][3] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with a hot plate

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

-

Agitate the mixture using a thermostatic shaker or a magnetic stirrer at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[1][3]

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe filter.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven or vacuum oven at a temperature below the solute's decomposition point can be used until a constant weight is achieved.[1][3]

-

-

Calculation of Solubility:

-

Weigh the evaporating dish containing the dry solute.

-

The mass of the dissolved solute is the final weight minus the initial weight of the dish.

-

Solubility is calculated by dividing the mass of the solute by the volume of the solvent used to obtain the sample.

-

A preliminary assessment of solubility can be performed through simple qualitative tests.[4][5]

Procedure:

-

Add approximately 20-30 mg of this compound to a small test tube.

-

Add the selected organic solvent dropwise (e.g., 0.5 mL increments) while vortexing or shaking the test tube.

-

Observe the mixture for the dissolution of the solid.

-

Categorize the solubility as:

-

Soluble: If the solid dissolves completely.

-

Partially soluble: If a portion of the solid dissolves.

-

Insoluble: If the solid does not visibly dissolve.

-

Visualizations

Caption: General workflow for determining the solubility of a solid organic compound using the gravimetric method.

Conclusion

References

2-Fluoro-4-(methylsulfonyl)benzaldehyde stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 2-Fluoro-4-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is compiled from available safety data sheets and extrapolated from the chemical properties of related compounds, offering a framework for handling, long-term storage, and stability assessment.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following conditions are recommended based on available safety data and the chemical nature of the compound.

Table 1: Recommended Storage and Handling Summary

| Parameter | Recommendation |

| Storage Temperature | Refrigerated.[1] |

| Atmosphere | Store in a tightly closed container in a dry and well-ventilated area.[1][2][3][4][5] For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and moisture exposure. |

| Light Sensitivity | Aldehydes can be light-sensitive. It is prudent to store the compound protected from light. |

| Moisture Sensitivity | A related compound, 4-(methylsulfonyl)benzaldehyde, is reported to be hygroscopic. Therefore, exposure to moisture should be minimized.[3] |

| Handling Precautions | Use in a well-ventilated area, preferably a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[3] Wash hands thoroughly after handling.[3] |

Opened containers should be carefully resealed and stored upright to prevent leakage.[1]

Chemical Stability and Potential Degradation Pathways

This compound is generally stable under the recommended storage conditions.[3] However, its functional groups present potential pathways for degradation under inappropriate conditions.

Incompatibilities: To prevent degradation and hazardous reactions, avoid contact with:

-

Strong oxidizing agents: [3] These can readily oxidize the aldehyde group.

-

Strong acids and bases: These can catalyze various reactions, including disproportionation (Cannizzaro reaction) of the aldehyde.

-

Heat, sparks, and open flames: [3] Standard precautions for organic chemicals should be observed.

Potential Degradation Pathways:

While specific degradation studies for this compound are not publicly available, the following pathways are chemically plausible based on its structure:

-